3-(2-Bromobutyl)phenyl methyl ether

Description

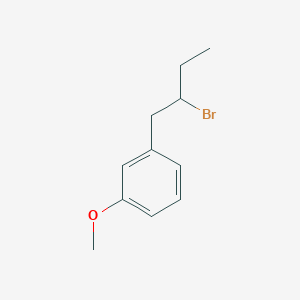

3-(2-Bromobutyl)phenyl methyl ether is a brominated aromatic ether characterized by a phenyl ring substituted with a methyl ether (-OCH₃) group and a 2-bromobutyl (-CH₂CH(Br)CH₂CH₃) chain at the 3-position. The bromine atom on the butyl chain introduces significant reactivity, particularly in nucleophilic substitution reactions, while the ether linkage contributes to its polarity and solubility in organic solvents.

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-(2-bromobutyl)-3-methoxybenzene |

InChI |

InChI=1S/C11H15BrO/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8,10H,3,7H2,1-2H3 |

InChI Key |

CYPKEXQSELBPNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The brominated alkyl chain in this compound enhances lipophilicity compared to aromatic brominated ethers like BDE-2, which have rigid, planar structures.

- Reactivity : The butyl bromide group facilitates nucleophilic substitution (e.g., SN2 reactions), contrasting with BDE-2’s stability and environmental persistence .

- Solubility: Like phenyl ethyl methyl ether, the target compound is likely soluble in ethanol but less so in water due to the hydrophobic alkyl chain .

2.2 Reactivity and Chemical Behavior

- Nucleophilic Substitution : The 2-bromobutyl group is prone to substitution reactions, similar to bis(2-bromoethyl) ether . In contrast, bromine on aromatic rings (e.g., BDE-2) resists substitution unless under harsh conditions.

- Deuterium Transfer : Methyl-substituted phenyl ethers (e.g., 3-methylphenyl ether) show position-dependent deuterium transfer during chemical ionization. For this compound, the bulky bromobutyl group may sterically hinder such processes, altering ion fragmentation patterns compared to simpler ethers .

- Acid-Base Behavior : Ethers like methyl tert-butyl ether form complexes with Lewis acids (e.g., BF₃) . The bromine in the target compound could enhance Lewis acid interactions due to its electron-withdrawing nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.